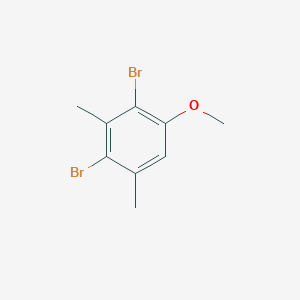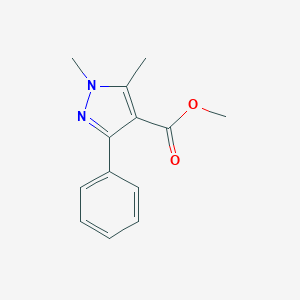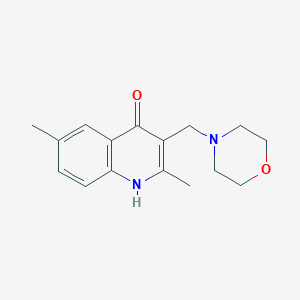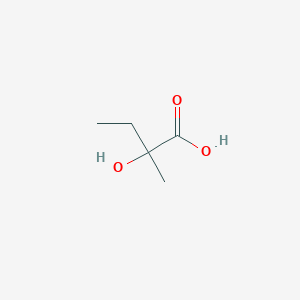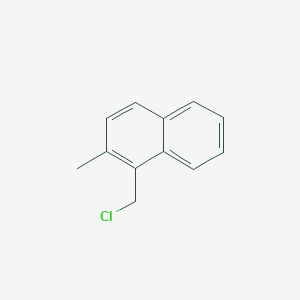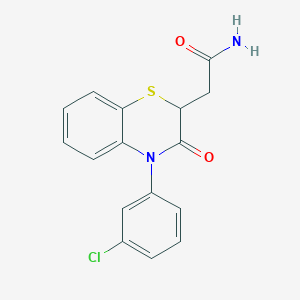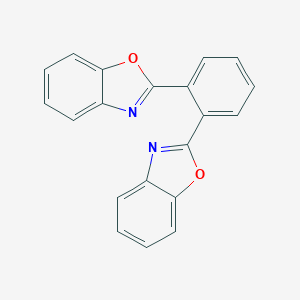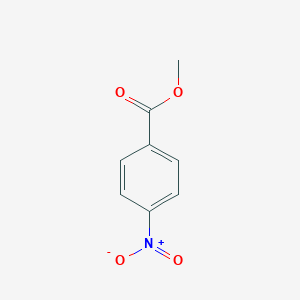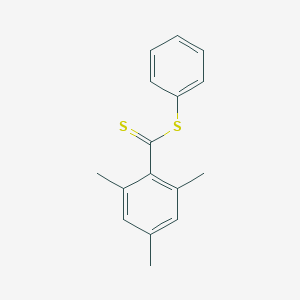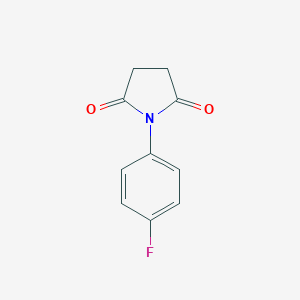
N-(4-Fluorophenyl)succinimide
Übersicht
Beschreibung
“N-(4-Fluorophenyl)succinimide” is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of N-substituted phenyl cyclic imides, which includes compounds like “N-(4-Fluorophenyl)succinimide”, involves the reaction between succinic, glutaric anhydride, and primary aromatic amines in the presence of benzene and acetyl chloride .Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)succinimide” consists of a pyrrolidine-2,5-dione (succinimide) ring attached to a 4-fluorophenyl group . The InChI string representation of the molecule isInChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 . Physical And Chemical Properties Analysis
“N-(4-Fluorophenyl)succinimide” is a solid compound . It has a predicted melting point of 151.06°C and a predicted boiling point of approximately 420.4°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of n20D 1.58 .Wissenschaftliche Forschungsanwendungen
1. Fluorescence in Polymers
Succinimide-containing polymers exhibit unexpected fluorescence, a surprising discovery since succinimides are generally known as fluorescence quenchers. This fluorescence is solvent-dependent and has been observed in polymers containing 2-amino-succinimide, showing significant enhancement compared to monomers. This unusual property is attributed to the spatial separation of HOMO and LUMO and has implications for biocompatible fluorescent materials (Yan et al., 2015).
2. Biological Activities
Succinimide derivatives, including N-(4-Fluorophenyl)succinimide, have been studied for various medicinal properties. These compounds have shown potential as anticonvulsant, anti-inflammatory, antitumor, antimicrobial agents, 5-HT receptor ligands, and enzyme inhibitors. The structure-activity relationship (SAR) of these derivatives is gradually being understood, highlighting their diverse therapeutic applications (Zhao et al., 2020).
3. Optical Properties Tuning
Succinimide derivatives, such as those synthesized from N-(4-Fluorophenyl)succinimide, have been studied for their photochromic properties. These compounds are candidates for applications like optical switches, photoregulators of biological processes, and optical memory media. The tuning of optical properties through the introduction of various substituents has been a significant area of research, demonstrating the versatility of succinimide derivatives in material sciences (Wolak et al., 2003).
4. Antibody Labeling
N-Hydroxysuccinimide (NHS) derivatives, closely related to N-(4-Fluorophenyl)succinimide, are commonly used for labeling proteins, particularly antibodies. This method is crucial in biological applications like immunofluorescence and flow cytometry. The versatility of these derivatives in binding to various macromolecules underlines their importance in bioanalytical chemistry (Berg & Fishman, 2019).
5. Metal Complex Synthesis
Succinimide derivatives are instrumental in synthesizing metal complexes, which have shown significant antibacterial activity. These complexes, involving elements like cobalt and nickel, demonstrate succinimide's role in creating compounds with potential pharmaceutical applications (Mohandoss, Natarajan, & Vijayachandrasekar, 2014).
Wirkmechanismus
Target of Action
N-(4-Fluorophenyl)succinimide is a type of succinimide, a class of compounds known for their wide range of biological activities . More research is needed to identify its primary targets and their roles.
Mode of Action
Succinimides, in general, are known to exhibit various biological activities, including anticonvulsant , anti-mutagenic , and analgesic effects These activities suggest that succinimides may interact with a variety of targets, leading to changes in cellular function
Biochemical Pathways
Succinimides have been found to exhibit antifungal activity , suggesting they may interfere with the biochemical pathways of fungi. More research is needed to identify the specific pathways affected by N-(4-Fluorophenyl)succinimide.
Pharmacokinetics
Its physical properties have been reported: it is a solid with a predicted melting point of 15106°C and a predicted boiling point of 4204°C at 760 mmHg . Its density is predicted to be 1.4 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Succinimides are known to exhibit various biological activities, including antifungal , anticonvulsant , anti-mutagenic , and analgesic effects . These activities suggest that succinimides may induce a variety of molecular and cellular changes.
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . More research is needed to understand how environmental factors influence the action of N-(4-Fluorophenyl)succinimide.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUVZBSQFHOETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350009 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60693-37-0 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-(4-Fluorophenyl)succinimide formed during fluoroimide degradation?
A1: Research indicates that N-(4-Fluorophenyl)succinimide is not a direct product of fluoroimide hydrolysis. Instead, it forms through a sequential reduction of the dichloroethylene group within the imide ring of fluoroimide. [] This suggests a multi-step degradation pathway involving microbial activity within the soil environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




